molecular formula C8H12N2 B8720805 4-Methyl-5-propylpyrimidine

4-Methyl-5-propylpyrimidine

Cat. No. B8720805
M. Wt: 136.19 g/mol
InChI Key: OEHOQVCMFPKEGS-UHFFFAOYSA-N
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Patent
US07351826B2

Procedure details

5% Pd/C (25 mg) and CH3COONa (820 mg, 10 mmol) are added to a solution of 2,4-dichloro-6-methyl-5-propyl-pyrimidine (1.02 g, 5 mmol) in EtOAc (25 ml). The mixture is then hydrogenated at 50 psi overnight. The catalyst is filtered and the solvent is removed in vacuo. Flash column chromatography of the residue on silica gel by 4:1 hexane, EtOAc provides 2-chloro-6-methyl-5-propyl-pyrimidine (LC-MS, M+1 171.7), 4-chloro-6-methyl-5-propyl-pyrimidine (LC-MS, M+1 171.7) and 6-methyl-5-propyl-pyrimidine (LC-MS, M+1 157.7) as 1:1:1.5 mixture, which is separated by HPLC.
Quantity
820 mg
Type
reactant
Reaction Step One
Quantity
1.02 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
CC(O[Na])=O.[Cl:6][C:7]1[N:12]=[C:11]([Cl:13])[C:10]([CH2:14][CH2:15][CH3:16])=[C:9]([CH3:17])[N:8]=1>CCOC(C)=O.[Pd]>[Cl:6][C:7]1[N:12]=[CH:11][C:10]([CH2:14][CH2:15][CH3:16])=[C:9]([CH3:17])[N:8]=1.[Cl:13][C:11]1[C:10]([CH2:14][CH2:15][CH3:16])=[C:9]([CH3:17])[N:8]=[CH:7][N:12]=1.[CH3:17][C:9]1[N:8]=[CH:7][N:12]=[CH:11][C:10]=1[CH2:14][CH2:15][CH3:16]

Inputs

Step One
Name
Quantity
820 mg
Type
reactant
Smiles
CC(=O)O[Na]
Name
Quantity
1.02 g
Type
reactant
Smiles
ClC1=NC(=C(C(=N1)Cl)CCC)C
Name
Quantity
25 mL
Type
solvent
Smiles
CCOC(=O)C
Name
Quantity
25 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is then hydrogenated at 50 psi overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The catalyst is filtered
CUSTOM
Type
CUSTOM
Details
the solvent is removed in vacuo

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC(=C(C=N1)CCC)C
Name
Type
product
Smiles
ClC1=NC=NC(=C1CCC)C
Name
Type
product
Smiles
CC1=C(C=NC=N1)CCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07351826B2

Procedure details

5% Pd/C (25 mg) and CH3COONa (820 mg, 10 mmol) are added to a solution of 2,4-dichloro-6-methyl-5-propyl-pyrimidine (1.02 g, 5 mmol) in EtOAc (25 ml). The mixture is then hydrogenated at 50 psi overnight. The catalyst is filtered and the solvent is removed in vacuo. Flash column chromatography of the residue on silica gel by 4:1 hexane, EtOAc provides 2-chloro-6-methyl-5-propyl-pyrimidine (LC-MS, M+1 171.7), 4-chloro-6-methyl-5-propyl-pyrimidine (LC-MS, M+1 171.7) and 6-methyl-5-propyl-pyrimidine (LC-MS, M+1 157.7) as 1:1:1.5 mixture, which is separated by HPLC.
Quantity
820 mg
Type
reactant
Reaction Step One
Quantity
1.02 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
CC(O[Na])=O.[Cl:6][C:7]1[N:12]=[C:11]([Cl:13])[C:10]([CH2:14][CH2:15][CH3:16])=[C:9]([CH3:17])[N:8]=1>CCOC(C)=O.[Pd]>[Cl:6][C:7]1[N:12]=[CH:11][C:10]([CH2:14][CH2:15][CH3:16])=[C:9]([CH3:17])[N:8]=1.[Cl:13][C:11]1[C:10]([CH2:14][CH2:15][CH3:16])=[C:9]([CH3:17])[N:8]=[CH:7][N:12]=1.[CH3:17][C:9]1[N:8]=[CH:7][N:12]=[CH:11][C:10]=1[CH2:14][CH2:15][CH3:16]

Inputs

Step One
Name
Quantity
820 mg
Type
reactant
Smiles
CC(=O)O[Na]
Name
Quantity
1.02 g
Type
reactant
Smiles
ClC1=NC(=C(C(=N1)Cl)CCC)C
Name
Quantity
25 mL
Type
solvent
Smiles
CCOC(=O)C
Name
Quantity
25 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is then hydrogenated at 50 psi overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The catalyst is filtered
CUSTOM
Type
CUSTOM
Details
the solvent is removed in vacuo

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC(=C(C=N1)CCC)C
Name
Type
product
Smiles
ClC1=NC=NC(=C1CCC)C
Name
Type
product
Smiles
CC1=C(C=NC=N1)CCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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